molecular formula C12H22N2O B1475852 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine CAS No. 2097975-94-3

1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine

Cat. No. B1475852
CAS RN: 2097975-94-3
M. Wt: 210.32 g/mol
InChI Key: BXMFUKKNXYSGGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazepine derivatives, such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine, often involves multicomponent reactions . One approach is the one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions . This method involves the use of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine is characterized by a tricyclic system containing the pyrido[4,3-e][1,4]oxazepine ring. This structure is part of the oxazepine class of compounds, which are characterized by a six-membered ring containing an oxygen-bridged nitrogen.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine are complex and involve multiple steps . The key reaction is a one-pot three-component reaction involving 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide .

Scientific Research Applications

Synthetic Strategies for Related Heterocyclic Compounds

Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzodiazepines : Research highlights the development of synthetic methods for heterocyclic compounds like benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, which could be relevant for synthesizing similar structures such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (M. Ibrahim, 2011).

Potential for Biological Activity in Heterocyclic Compounds : A review on 2,3-benzodiazepine-related compounds, including diazepines and 1,2,5-triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of such compounds, suggesting potential research applications in medicinal chemistry (Támas Földesi, Balázs Volk, M. Milen, 2018).

Applications in Drug Discovery : Heterocyclic compounds, including 1,2,3-triazoles, have diverse applications in drug discovery, bioconjugation, and material science. The synthetic routes for 1,4-disubstituted 1,2,3-triazoles reviewed could offer insights into methodologies applicable for the synthesis and application of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (C. Kaushik et al., 2019).

Therapeutic Applications of Similar Compounds

Pharmacological Activities : A comprehensive review discusses the chemistry and pharmacological importance of heterocyclic compounds, including their uses as anticonvulsants, antivirals, anti-inflammatories, and more. This indicates the potential research avenues for exploring the pharmacological applications of 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (J. Baranwal et al., 2022).

properties

IUPAC Name

1-(cyclopropylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-10(1)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFUKKNXYSGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCOCC3C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
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1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 3
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 4
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 5
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 6
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine

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